molecular formula C23H19F3N4O3S B335588 ethyl 4,5-dimethyl-2-[5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-amido]thiophene-3-carboxylate

ethyl 4,5-dimethyl-2-[5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-amido]thiophene-3-carboxylate

Cat. No.: B335588
M. Wt: 488.5 g/mol
InChI Key: HOOQCIOTHUEAFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ethyl 4,5-dimethyl-2-[5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-amido]thiophene-3-carboxylate is a complex organic compound that features a thiophene ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4,5-dimethyl-2-[5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-amido]thiophene-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the thiophene ring, followed by the introduction of the pyrazolo[1,5-a]pyrimidine moiety. The final steps involve the esterification and functionalization of the compound to achieve the desired structure.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

ethyl 4,5-dimethyl-2-[5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-amido]thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine.

Scientific Research Applications

ethyl 4,5-dimethyl-2-[5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-amido]thiophene-3-carboxylate has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biological assays to study enzyme interactions or receptor binding.

    Industry: The compound could be used in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action for ethyl 4,5-dimethyl-2-[5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-amido]thiophene-3-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound binds and modulates their activity. The pathways involved may include signal transduction, metabolic regulation, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    ethyl 4,5-dimethyl-2-[5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-amido]thiophene-3-carboxylate: This compound is unique due to its specific functional groups and structural features.

    Other Pyrazolo[1,5-a]pyrimidine Derivatives: These compounds share the pyrazolo[1,5-a]pyrimidine core but differ in their substituents and functional groups.

    Thiophene Derivatives: Compounds with a thiophene ring and various substituents, which may have similar chemical properties but different biological activities.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity

Properties

Molecular Formula

C23H19F3N4O3S

Molecular Weight

488.5 g/mol

IUPAC Name

ethyl 4,5-dimethyl-2-[[5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl]amino]thiophene-3-carboxylate

InChI

InChI=1S/C23H19F3N4O3S/c1-4-33-22(32)19-12(2)13(3)34-21(19)28-20(31)16-11-18-27-15(14-8-6-5-7-9-14)10-17(23(24,25)26)30(18)29-16/h5-11H,4H2,1-3H3,(H,28,31)

InChI Key

HOOQCIOTHUEAFH-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=NN3C(=CC(=NC3=C2)C4=CC=CC=C4)C(F)(F)F

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=NN3C(=CC(=NC3=C2)C4=CC=CC=C4)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.